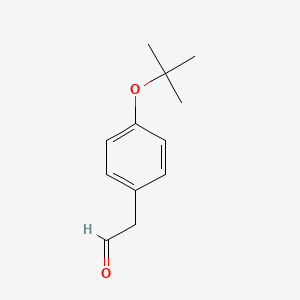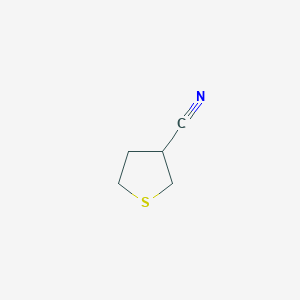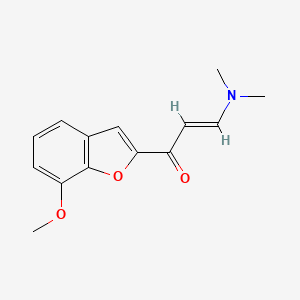
(4-tert-Butoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C12H16O2 . It belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a study describes the anionic alternating copolymerization of ethylphenylketene with 4-(tert-Butyldimethylsilyloxy)benzaldehyde .
Chemical Reactions Analysis
This compound, like other aldehydes, can undergo a variety of chemical reactions. Aldehydes are highly reactive and can participate in many organic reactions. One of the most common reactions of aldehydes is nucleophilic addition, where a nucleophile attacks the carbonyl carbon and forms a new bond .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (4-tert-Butoxyphenyl)acetaldehyde Aldehydes, in general, are known to interact with various biological molecules, including proteins and dna, which can lead to a variety of biological effects .
Mode of Action
The mode of action of This compound involves its interaction with its targets. Aldehydes, such as this compound, can undergo nucleophilic addition reactions with alcohols to form hemiacetals and acetals . This reaction is reversible and can be catalyzed by acids .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to its aldehyde group. Aldehydes can participate in various biochemical reactions, including the formation of hemiacetals and acetals with alcohols . They can also be oxidized to form carboxylic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound They are primarily metabolized in the liver, where they can be oxidized to carboxylic acids or reduced to alcohols .
Result of Action
The molecular and cellular effects of This compound The interaction of aldehydes with biological molecules can lead to a variety of effects, including protein modification and dna damage .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These can include the presence of other reactive molecules, the pH of the environment, and the presence of catalysts that can affect the reactions that this compound undergoes .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of (4-tert-Butoxyphenyl)acetaldehyde are not fully understood. It is known that aldehydes, in general, can participate in a variety of biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds. For instance, acetaldehyde, a simple aldehyde, is known to be metabolized by alcohol dehydrogenase in the liver .
Cellular Effects
Studies on acetaldehyde, a related compound, have shown that it can cause significant dose-dependent increases of cytotoxicity, ROS level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Aldehydes like acetaldehyde are known to undergo a variety of reactions. For example, they can form hemiacetals and acetals in the presence of alcohols . They can also undergo the Beckmann rearrangement, a reaction that results in either amides or nitriles .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on related compounds suggest that the effects of aldehydes can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Aldehydes like acetaldehyde are known to be involved in various metabolic pathways. For example, acetaldehyde is produced from ethanol through the oxidation of ethanol by alcohol dehydrogenase in the liver .
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGFQSVOPXTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2619988.png)


![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)
![benzo[d]thiazol-2-yl(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2619996.png)
![Methyl 2-[1-(6-chloropyridine-3-carbonyl)piperidin-2-yl]acetate](/img/structure/B2619997.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2620000.png)



![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)